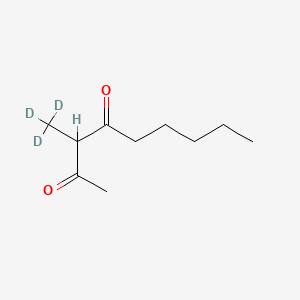

3-(Trideuteriomethyl)nonane-2,4-dione

Description

Significance of Deuterium (B1214612) Labeling in Fundamental Mechanistic Chemistry and Advanced Molecular Systems

Deuterium labeling, the replacement of a protium (¹H) atom with a deuterium (²H or D) atom, is a cornerstone of mechanistic chemistry. chem-station.comresearchgate.net The primary reason for its utility lies in the Kinetic Isotope Effect (KIE) . libretexts.orgwikipedia.org A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond due to deuterium's greater mass. libretexts.orgwikipedia.org Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. columbia.eduprinceton.edu By measuring the change in reaction rate (expressed as the ratio kH/kD), chemists can gain profound insights into transition state structures and reaction pathways. libretexts.orgcolumbia.eduacs.org

The applications of deuterium labeling are extensive and varied:

Mechanistic Elucidation: The magnitude of the KIE can help determine whether a C-H bond is broken in the rate-determining step of a reaction and can provide information about the geometry of the transition state. princeton.eduacs.orgthalesnano.com

Metabolic Studies: In medicinal chemistry, deuteration is used to slow down drug metabolism. uniupo.itnih.govdeutramed.com By replacing hydrogens at sites of metabolic oxidation with deuterium, the metabolic stability of a drug can be enhanced, potentially leading to improved pharmacokinetic profiles. uniupo.itnih.govacs.orgclearsynth.com The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this successful strategy. nih.govdeutramed.com

Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry for accurate quantification in complex biological and environmental samples. researchgate.netthalesnano.com

Spectroscopic Probes: In Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of a signal at the deuterium-labeled position can simplify complex spectra and aid in structure determination. researchgate.netthalesnano.com Deuterium labeling is also used in neutron scattering studies to analyze the structure and dynamics of biomolecules. mdpi.com

Materials Science: The incorporation of deuterium can improve the stability and longevity of materials like organic light-emitting diodes (OLEDs) and fiber-optic cables. chem-station.comresearchgate.netisowater.com

Overview of Beta-Diketone Structural Characteristics and Chemical Reactivity

Beta-diketones, or 1,3-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. icm.edu.pl This structural motif imparts a unique and rich chemical reactivity. A key feature of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. icm.edu.plmdpi.com

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is a fundamental characteristic of β-diketones. icm.edu.pl The enol form is significantly stabilized by the formation of a six-membered ring through a strong intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group. icm.edu.plmdpi.com In many cases, the enol tautomer is the predominant form. icm.edu.plnih.gov The position of this equilibrium is influenced by factors such as the substituents on the β-diketone and the polarity of the solvent. icm.edu.placs.org

Chemical Reactivity: The unique structure of β-diketones makes them versatile participants in a variety of chemical transformations:

Acidity: The methylene protons (CH₂) situated between the two carbonyl groups are notably acidic due to the ability of the resulting enolate anion to delocalize its negative charge onto both oxygen atoms. cdnsciencepub.com

Coordination Chemistry: As their enolate forms, β-diketones act as excellent bidentate ligands, forming stable chelate complexes with a wide range of metal ions. researchgate.netalfachemic.comnih.gov These metal complexes have applications in catalysis, materials science, and as luminescent materials. researchgate.netalfachemic.com

Synthetic Intermediates: The reactivity of the central carbon and the carbonyl groups makes β-diketones valuable synthons for constructing more complex carbocyclic and heterocyclic structures. icm.edu.plnih.govmdpi.com

| Property | Description | Significance |

|---|---|---|

| Keto-Enol Tautomerism | Equilibrium between the diketo and the intramolecularly hydrogen-bonded enol form. icm.edu.pl | Influences reactivity, acidity, and complexation ability. The enol form often predominates. nih.gov |

| Acidity of α-Protons | The protons on the carbon between the two carbonyls are acidic (pKa typically 9-11 in water). cdnsciencepub.com | Facilitates deprotonation to form a resonance-stabilized enolate anion. |

| Metal Chelation | The enolate form acts as a strong bidentate ligand for metal ions. researchgate.netalfachemic.com | Forms stable six-membered chelate rings, leading to wide applications in coordination chemistry and catalysis. researchgate.netnih.gov |

| Synthetic Versatility | Serves as a precursor for the synthesis of various heterocyclic and carbocyclic compounds. icm.edu.plmdpi.com | A fundamental building block in organic synthesis. |

Rationale for Deuterium Incorporation in 3-(Trideuteriomethyl)nonane-2,4-dione for Academic Inquiry

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the fundamental principles of deuterium labeling and the reactivity of β-diketones. The deuteration at the methyl group attached to the central carbon (the 3-position) of the nonane-2,4-dione backbone provides a precise tool for investigating several key chemical phenomena.

Investigating Tautomerism and Reaction Mechanisms: The primary academic interest in this specific deuterated compound would likely revolve around studying the mechanisms of reactions involving the central carbon. The trideuteriomethyl (-CD₃) group is not directly involved in the keto-enol tautomerism, which concerns the protons on the enolic hydroxyl group and the central carbon of the parent structure. However, its isotopic signature provides a powerful probe.

Secondary Kinetic Isotope Effects (SKIEs): Reactions occurring at the carbonyl groups or involving the deprotonation of the central carbon could exhibit a secondary KIE. wikipedia.org A SKIE arises when the isotopically labeled bond is not broken but is located near the reaction center. wikipedia.org Changes in hybridization at an adjacent atom during the reaction can alter the vibrational frequencies of the C-D bonds in the trideuteriomethyl group, leading to a small but measurable change in the reaction rate. Studying these SKIEs could provide detailed information about the transition state structure of, for example, alkylation or acylation reactions at the central carbon.

Probing Reaction Pathways: In more complex, multi-step reactions where nonane-2,4-dione is used as a starting material, the -CD₃ group serves as an unreactive, stable isotopic label. This allows researchers to track the fate of the molecule through a reaction sequence using mass spectrometry, helping to distinguish between proposed mechanistic pathways.

Model for Studying Isotope Effects in Complex Systems: The structure of this compound makes it an excellent model system. It is a relatively simple, acyclic β-diketone, which simplifies the analysis of its spectroscopic data and reaction kinetics. The specific placement of the deuterium label at a non-acidic position allows for the isolated study of how this isotopic substitution influences the reactivity at other sites within the molecule, without the complication of H/D exchange at the labeled site under typical reaction conditions.

| Area of Inquiry | Rationale for Deuteration | Expected Outcome/Information Gained |

|---|---|---|

| Mechanistic Studies (e.g., Alkylation) | To measure secondary kinetic isotope effects (SKIEs). wikipedia.org | Insight into the transition state structure and the degree of bond formation/breaking at the central carbon. |

| Tautomeric Equilibrium | To study the electronic influence of the -CD₃ group on the keto-enol equilibrium constant (KE). | Understanding subtle electronic differences between C-H and C-D bonds and their impact on chemical equilibria. |

| Spectroscopic Analysis | To serve as a distinct label in NMR and Mass Spectrometry. | Simplified spectral analysis and the ability to track the molecular fragment through complex reaction mixtures. |

Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

173.27 g/mol |

IUPAC Name |

3-(trideuteriomethyl)nonane-2,4-dione |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3 |

InChI Key |

BGVBGAIWXAXBLP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)C)C(=O)CCCCC |

Canonical SMILES |

CCCCCC(=O)C(C)C(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Deuterated Beta Diketone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

NMR spectroscopy is the most definitive method for the structural and isotopic analysis of deuterated compounds. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR experiments provides a complete picture of the molecule's atomic connectivity and isotopic composition.

The primary goal following the synthesis of an isotopically labeled compound is to confirm that the deuterium has been incorporated at the desired position.

¹H NMR: In the ¹H NMR spectrum of 3-(Trideuteriomethyl)nonane-2,4-dione, the most direct evidence for successful deuteration is the disappearance or significant reduction in the intensity of the signal corresponding to the methyl protons at the C-3 position. In the parent compound, 3-methylnonane-2,4-dione (B147431), this signal would typically appear as a doublet. Its absence in the deuterated analogue is a clear indicator of isotopic substitution.

²H NMR: Deuterium NMR provides direct observation of the incorporated label. A resonance will appear in the ²H NMR spectrum at a chemical shift identical to that of the corresponding proton in the non-deuterated molecule. This technique is particularly useful for highly deuterated compounds where residual proton signals may be too weak to quantify accurately. nih.gov The presence of a single prominent peak in the ²H spectrum confirms the selective labeling at the C-3 methyl group.

¹³C NMR: The ¹³C NMR spectrum offers complementary and robust confirmation. The carbon atom directly bonded to deuterium exhibits two key features: a change in multiplicity and an isotope-induced shift. The signal for the trideuteriomethyl carbon (-CD₃) will appear as a triplet due to spin-spin coupling with the deuterium nucleus (spin I = 1). Furthermore, this carbon signal, and those of neighboring carbons, will be shifted slightly upfield compared to the non-deuterated compound.

| Nucleus | Technique | Expected Observation for this compound |

|---|---|---|

| ¹H | Proton NMR | Absence of the C-3 methyl proton signal. |

| ²H | Deuterium NMR | Presence of a signal at the chemical shift corresponding to the C-3 methyl position. |

| ¹³C | Carbon-13 NMR | The C-3 methyl carbon signal appears as a triplet with an upfield isotope shift. |

The substitution of a proton with a deuterium atom causes small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the Deuterium Isotope Effect (DIE). nanalysis.com These effects arise from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which slightly alters bond lengths and, consequently, the electronic environment of the nuclei.

DIEs are typically observed as upfield shifts (to lower ppm values) and their magnitude decreases with the number of bonds separating the observed nucleus from the site of deuteration. tcichemicals.com In beta-diketone systems, these isotope effects are valuable for confirming not only the site of labeling but also for studying tautomeric equilibria. nih.gov The equilibrium between the keto and enol forms is a hallmark of beta-diketones, and deuteration can subtly influence this balance. nih.govnist.gov The measurement of DIEs on the carbonyl carbons (C-2 and C-4) and the alpha-carbon (C-3) can provide insights into the predominant tautomeric form in solution.

| Isotope Effect Type | Affected Carbon | Typical Shift (Δδ in ppm) | Information Gained |

|---|---|---|---|

| Primary (¹Δ) | C-3 Methyl | -0.4 to -0.8 | Confirmation of direct deuteration. |

| Secondary (²Δ) | C-3 | -0.1 to -0.2 | Structural information, proximity to deuteration site. |

| Long-Range (ⁿΔ) | C-2, C-4 | -0.01 to -0.05 | Conformational and electronic structure analysis. |

Quantitative NMR (qNMR) is a highly accurate method for determining the level of isotopic enrichment. By integrating the signals in ¹H or ²H NMR spectra and comparing them to a certified internal standard of known concentration, one can precisely calculate the deuterium content.

For highly enriched compounds like this compound, conventional ¹H qNMR can be limited by the low intensity of the residual proton signals. nih.gov In such cases, ²H qNMR becomes the method of choice. nist.gov The integral of the deuterium signal is compared against an internal standard, or a method like the ERETIC (Electronic REference To access In vivo Concentrations) can be employed, which uses an electronically generated signal as a universal reference. nist.gov This approach avoids potential issues with standard stability and reactivity, providing a robust means to verify that the isotopic purity meets the required specifications. A combination of ¹H and ²H NMR can yield even more accurate results for isotopic abundance than mass spectrometry in some cases. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Tautomeric Form Differentiation

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule and are particularly well-suited for studying the keto-enol tautomerism inherent to beta-diketones. pdx.edu The diketo and enol forms have distinct vibrational signatures, especially in the carbonyl stretching region. blogspot.com

The diketo tautomer of this compound would exhibit a strong, characteristic C=O stretching band in the IR spectrum around 1715-1730 cm⁻¹. nih.govorgchemboulder.com In contrast, the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation, shows a strong C=O absorption at a significantly lower frequency, typically in the 1580–1640 cm⁻¹ range. nih.gov The broad O-H stretch of the enol group also appears between 2500 and 3200 cm⁻¹.

While the trideuteriomethyl substitution does not directly involve the carbonyl or enol groups, it will introduce C-D stretching and bending vibrations at lower frequencies than their C-H counterparts. However, the primary utility of IR and Raman spectroscopy in this context is to determine the relative populations of the keto and enol tautomers under different conditions (e.g., in various solvents), as the position and relative intensity of the carbonyl bands provide a direct measure of the equilibrium state. researchgate.net

| Tautomeric Form | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Diketo | C=O Stretch | 1715 - 1730 |

| Enol | C=O Stretch (Conjugated/H-bonded) | 1580 - 1640 |

| Enol | C=C Stretch | ~1540 |

| Enol | O-H Stretch (H-bonded) | 2500 - 3200 (broad) |

Mass Spectrometry for Molecular Identification and Isotopic Composition Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental formula of a synthesized compound, providing direct evidence of successful isotopic labeling.

The molecular weight of the parent compound, 3-methylnonane-2,4-dione (C₁₀H₁₈O₂), is 170.25 g/mol . libretexts.org The incorporation of three deuterium atoms in place of three protons increases the molecular weight by approximately 3 Da. Therefore, the molecular ion peak (M⁺) for this compound is expected at an m/z value of approximately 173. High-resolution mass spectrometry (HRMS) can distinguish this from an M+2 peak of the unlabeled compound and confirm the elemental composition, C₁₀H₁₅D₃O₂, to within a few parts per million, offering unambiguous verification of the isotopic composition.

Furthermore, the fragmentation pattern observed in the mass spectrum can help confirm the location of the deuterium label. Key fragments in the spectrum of the unlabeled compound that contain the C-3 methyl group would be shifted by +3 m/z units in the spectrum of the deuterated analogue. For instance, the loss of an acetyl group (CH₃CO, m/z 43) is a common fragmentation pathway for beta-diketones. Observing a fragment corresponding to the loss of this group from the molecular ion at m/z 130 (173 - 43) would be consistent with the label not being on the acetyl moiety. Conversely, fragments containing the CD₃ group would show the corresponding mass increase. This detailed analysis of fragment ions provides secondary confirmation of the deuteration site.

Tautomerism and Intramolecular Dynamics in 3 Trideuteriomethyl Nonane 2,4 Dione

Keto-Enol Tautomeric Equilibrium in Beta-Diketones

Beta-diketones, such as the parent compound nonane-2,4-dione, exist as a dynamic equilibrium between two constitutional isomers: the diketo form and the enol form. scienceinfo.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The interconversion between these forms is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both tautomers in solution. nih.gov

The position of the keto-enol equilibrium is not fixed but is instead influenced by a delicate balance of electronic, steric, and solvent effects.

Electronic Effects: Electron-withdrawing groups attached to the carbonyls tend to increase the acidity of the α-hydrogen, which can favor the enol form. fiveable.me Conversely, electron-donating groups can stabilize the keto form.

Steric Effects: The steric bulk of the substituents on the β-diketone backbone can influence the equilibrium. Significant steric hindrance may destabilize one tautomer over the other, thereby shifting the equilibrium. fiveable.me For instance, bulky substituents can favor the enol form to relieve steric strain around the carbonyl groups. fiveable.me

Solvent Effects: The nature of the solvent plays a crucial role in determining the predominant tautomeric form. missouri.edu Polar protic solvents, like water and alcohols, can form hydrogen bonds with the carbonyl groups of the keto form, stabilizing it and shifting the equilibrium in its favor. scienceinfo.comrsc.org In contrast, non-polar or aprotic solvents tend to favor the enol form, where intramolecular hydrogen bonding is the dominant stabilizing interaction. masterorganicchemistry.comrsc.org It has been noted that for some acyclic β-diketones, the enol form can have a higher dipole moment than the keto form, contrary to common assumptions. missouri.edu In such cases, a polar solvent would favor the more polar enol tautomer. missouri.edu

The enol form of β-diketones is significantly stabilized by two key features: intramolecular hydrogen bonding and electron delocalization. The hydroxyl group of the enol forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring. quora.comlibretexts.org This internal hydrogen bond is a major driving force for enolization, particularly in non-polar solvents where intermolecular hydrogen bonding with the solvent is not possible. rsc.org

Influence of Deuterium (B1214612) Labeling on Tautomeric Equilibria and Kinetic Exchange Processes

The substitution of hydrogen with deuterium at the 3-(methyl) position introduces subtle but measurable changes to the tautomeric equilibrium and the kinetics of interconversion. These changes are known as deuterium isotope effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for experimentally determining the ratio of keto to enol tautomers. acs.orgnanalysis.com By integrating the distinct signals corresponding to each form in the ¹H NMR spectrum, their relative concentrations can be accurately calculated. researchgate.net

When deuterium is introduced, as in 3-(Trideuteriomethyl)nonane-2,4-dione, changes in the tautomeric ratio can be observed. Deuterium substitution can weaken the intramolecular hydrogen bond in the enol form. researchgate.net This weakening arises from the lower zero-point energy of a C-D bond compared to a C-H bond, which can slightly alter the energetics of the system. Theoretical studies have shown that deuterium substitution can lead to a smaller energy difference between the keto and enol forms, effectively shifting the equilibrium. researchgate.net The perturbation of the tautomeric equilibrium upon deuteration of the chelate proton has been shown to depend on the equilibrium constant itself. ruc.dk Deuterium isotope effects on ¹³C chemical shifts are also a powerful probe for studying these equilibria. ruc.dkmdpi.com

Note: The precise quantitative effect on this compound requires specific experimental data, but the general trend is a slight shift in the equilibrium due to the isotopic substitution.

The interconversion between keto and enol forms proceeds through an enolate intermediate under basic conditions or via protonation of the carbonyl under acidic conditions. scienceinfo.com The rate of this interconversion can be studied by monitoring hydrogen-deuterium (H/D) exchange. mdpi.com

In the context of this compound, the deuterium atoms on the methyl group are not directly involved in the tautomerization process, which involves the hydrogen on the C3 carbon. However, the rate of exchange of the C3 proton for a deuteron (B1233211) from a deuterated solvent (like D₂O) can be measured to understand the kinetics. This process is often catalyzed by acid or base. wikipedia.org The rate-determining step for enolization is typically the abstraction of the α-proton (at C3). masterorganicchemistry.com Substituting this proton with a deuteron would exhibit a primary kinetic isotope effect, slowing the rate of tautomerization. While the CD₃ group in this compound is not at the site of proton abstraction for tautomerization, its isotopic nature can exert a secondary isotope effect, subtly influencing the rate of the C-H bond cleavage at the adjacent C3 position.

Conformational Preferences and Rotational Barriers with Deuterium Substitution

The substitution of hydrogen with deuterium can also influence the conformational preferences and the energy barriers to rotation within the molecule. While the effect is generally small, it can be detected by sensitive spectroscopic techniques. acs.org The slightly shorter and stronger C-D bond compared to the C-H bond can lead to minor changes in bond angles and torsional potentials.

For this compound, the primary rotational barrier of interest would be around the C3-C(methyl) bond. Ab initio calculations on similar deuterated molecules, like acetone, have shown that isotopic substitution leads to slight variations in methyl torsional barriers. acs.org It is reasonable to infer that the rotational barrier for the trideuteriomethyl group in this β-diketone would be slightly different from its protio counterpart. This difference, though minor, stems from the change in mass and zero-point vibrational energy, which can affect the potential energy surface for internal rotation. acs.org However, without specific experimental or high-level computational data for this compound, the exact magnitude of this effect remains a subject for empirical investigation.

Kinetic Isotope Effects Kies in Reactivity Studies of 3 Trideuteriomethyl Nonane 2,4 Dione

Theoretical Foundations of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

When a hydrogen atom in a reactant is replaced by deuterium, the resulting change in reaction rate is known as a deuterium kinetic isotope effect, expressed as the ratio of the rate constants (kH/kD). libretexts.org These effects are categorized as primary or secondary, depending on the location of the isotopic substitution relative to the bonds being altered in the rate-determining step of the reaction. libretexts.orgdifferencebetween.com

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. libretexts.org For 3-(Trideuteriomethyl)nonane-2,4-dione, a primary KIE would be expected in a reaction where one of the C-D bonds of the trideuteriomethyl group is cleaved during the slowest step. These effects are typically significant, with kH/kD values often ranging from 2 to 8. libretexts.orglibretexts.org

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. chemeurope.comlibretexts.org For instance, if a reaction of this compound involved chemistry at the carbonyl groups or the nonane (B91170) chain without breaking a C-D bond in the trideuteriomethyl group, any observed KIE would be secondary. These effects are generally much smaller than primary KIEs, often falling in the range of 0.7 to 1.5. wikipedia.orgdifference.wiki

Vibrational Energy Differences and Tunneling Contributions

The physical origin of the KIE lies in the principles of quantum mechanics and vibrational spectroscopy. wikipedia.org A chemical bond is not static but vibrates at a specific frequency. The energy of the bond in its lowest vibrational state is called the zero-point energy (ZPE). libretexts.org Because deuterium is heavier than hydrogen, the C-D bond has a lower vibrational frequency and, consequently, a lower ZPE than a C-H bond. libretexts.org

This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, leading to a higher activation energy for the deuterated compound and a slower reaction rate. libretexts.orglibretexts.org The magnitude of the primary KIE is largely determined by the difference in ZPE between the reactants and the transition state. princeton.edu

In some reactions, particularly those involving the transfer of a proton or hydrogen atom, a quantum mechanical phenomenon known as tunneling can make a significant contribution. researchgate.net Tunneling allows a particle to pass through an energy barrier rather than going over it, a process highly sensitive to mass. researchgate.netpnas.org Hydrogen, being lighter, tunnels much more effectively than deuterium. researchgate.net When tunneling occurs, it can lead to abnormally large KIEs, sometimes well above the semiclassical prediction of ~7, and can be identified by non-linear Arrhenius plots. wikipedia.orgrsc.org

Methodologies for KIE Determination (Intermolecular Competition, Product Yield Ratios)

Determining KIEs experimentally requires precise measurement of reaction rates. Two common and accurate methods are intermolecular competition and the analysis of product yield ratios.

Intermolecular Competition: This is one of the most accurate methods for determining KIEs. github.io In this approach, a mixture of the non-deuterated compound (3-methylnonane-2,4-dione) and the deuterated compound (this compound) is subjected to the reaction conditions in the same flask. github.ioresearchgate.net The reaction is stopped before completion, and the ratio of the products (or the remaining starting materials) is analyzed, typically using mass spectrometry or NMR spectroscopy. libretexts.org By comparing the product ratio to the initial reactant ratio, the KIE can be calculated with high precision, as this method cancels out many sources of systematic error. github.iobaranlab.org

Product Yield Ratios: This method is closely related to intermolecular competition. The KIE can be calculated by analyzing the ratio of the isotopically different products formed at a specific, often low, degree of conversion. uoc.grnih.gov The relationship between the product ratio, the extent of reaction, and the KIE is well-defined, allowing for accurate determination. baranlab.org For example, the ratio of products can be described by the following equation, where R is the isotope ratio and F is the fractional conversion of the limiting reagent:

kH/kD = ln(1 - F_H) / ln(1 - F_D)

Elucidation of Reaction Mechanisms via Deuterium KIEs

The measurement of a KIE is a powerful diagnostic tool for probing the step-by-step pathway of a reaction. libretexts.orgslideshare.net The magnitude of the kH/kD value provides direct evidence about the events occurring in the slowest, or rate-limiting, step. nih.gov

Probing Transition State Structures and Rate-Limiting Steps

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile. wayne.edu Its structure is a key determinant of the reaction rate. KIEs provide one of the few experimental methods to probe the geometry and bonding within this transient species. wayne.eduresearchgate.net

Observing a significant primary KIE (e.g., kH/kD > 2) for a reaction of this compound strongly implies that a C-D bond of the methyl group is being broken in the rate-determining step. wikipedia.org The magnitude of the KIE can offer further detail. According to the Hammond postulate and related theories, a maximum KIE is often observed for a thermoneutral reaction where the transition state is highly symmetric, with the hydrogen/deuterium atom equally shared between the donor and acceptor atoms. princeton.edu Conversely, for highly exothermic or endothermic reactions, the transition state resembles the reactants or products, respectively, leading to a less complete bond cleavage in the transition state and a smaller KIE. princeton.edu

If a reaction shows no KIE or a small secondary KIE (kH/kD ≈ 1), it indicates that the C-D bond is not broken in the rate-limiting step. researchgate.net This information is equally valuable, as it rules out certain mechanisms and points to other steps, such as nucleophilic attack or leaving group departure, as being rate-limiting. osti.gov

Application to Electrophilic, Nucleophilic, and Radical Reactions of Beta-Diketones

Beta-diketones like this compound can undergo a variety of reactions. KIE studies are instrumental in dissecting their mechanisms.

Electrophilic Reactions: A common electrophilic reaction of beta-diketones is halogenation (e.g., with Br2) under acidic or basic conditions. The mechanism often involves the rate-determining formation of an enol or enolate intermediate. This step requires the removal of a proton from the central carbon (C3). A study of this compound's halogenation would be expected to show a large primary KIE, as the cleavage of the C-H (or C-D) bond at C3 is the rate-limiting event. libretexts.org In contrast, if the subsequent reaction of the enolate with the electrophile were rate-limiting, no primary KIE would be observed. youtube.com

Nucleophilic Reactions: The carbonyl carbons of beta-diketones are electrophilic and can be attacked by nucleophiles. While the trideuteriomethyl group is not the primary reaction site, its isotopic nature could still give rise to a secondary KIE. For example, in a nucleophilic addition to one of the carbonyl groups, the hybridization of the carbonyl carbon changes from sp2 to sp3. wikipedia.org This change in geometry can alter the vibrational frequencies of adjacent bonds, including those of the C3-substituent, potentially leading to a small, secondary KIE (kH/kD ≠ 1). mdpi.com Studies on related systems have shown that such small effects can provide insight into the transition state structure. psu.edu

Radical Reactions: The C-H bonds at the C3 position of a beta-diketone can be susceptible to abstraction by radicals. If a radical abstracts a deuterium atom from the trideuteriomethyl group of this compound in the rate-determining step, a significant primary KIE would be expected. utdallas.edu The magnitude of this KIE would provide information about the transition state of the hydrogen atom transfer (HAT) process. Data for radical hydride transfers are less common, but observed KIEs can be greater than 3, confirming that HAT is part of the rate-determining step. snnu.edu.cn

Below is a table illustrating the expected KIE values for different mechanistic possibilities involving this compound.

Analysis of Conformational Kinetic Isotope Effects and Their Origin

Beyond primary and secondary effects related to bond breaking and hybridization changes, isotopic substitution can also influence reaction rates by affecting the molecule's conformational dynamics; this is known as a conformational kinetic isotope effect. chemeurope.com These effects, often a subset of secondary KIEs, arise because the heavier deuterium atom can alter the energetics of bond rotations and the populations of different ground-state conformers.

The origin of these effects can be steric. The C-D bond has a slightly smaller vibrational amplitude than a C-H bond, making the deuterium atom effectively smaller in terms of its van der Waals radius. chemeurope.com In a sterically crowded transition state, substituting H with D can reduce steric strain, leading to a rate enhancement (an inverse KIE, kH/kD < 1). nih.gov Conversely, if the ground state is more crowded than the transition state, a normal KIE (kH/kD > 1) might be observed. For a flexible molecule like this compound, the rotation around the various C-C bonds of the nonane chain could be subtly influenced by the mass of the methyl group substituent at C3. While likely very small, such an effect could be measurable in high-precision studies and would provide insight into the role of molecular conformation and dynamics in the reaction's transition state.

Solvent Deuterium Kinetic Isotope Effects in Acid- or Base-Catalyzed Processes

The study of solvent deuterium kinetic isotope effects (SDKIEs) provides valuable insight into the mechanisms of chemical reactions, particularly those that are catalyzed by acids or bases. libretexts.org This effect arises when the solvent, typically water (H₂O), is replaced by its deuterated counterpart, heavy water (D₂O). The resulting change in the reaction rate, expressed as the ratio kH₂O/kD₂O, can reveal the involvement of solvent molecules and proton transfer steps in the rate-determining stage of a reaction. nih.gov Although specific experimental data on the acid- or base-catalyzed processes of this compound are not available in the current literature, the principles of SDKIEs allow for a detailed theoretical discussion of what such studies would entail and the nature of the expected findings.

In acid-catalyzed reactions occurring in an aqueous medium, the catalytic species is the hydronium ion (H₃O⁺). When H₂O is replaced by D₂O, the corresponding species is D₃O⁺. D₃O⁺ is a stronger acid than H₃O⁺. Consequently, for a reaction mechanism involving a rapid, reversible protonation of the substrate prior to the rate-determining step (a specific acid-catalyzed process), the reaction rate is typically faster in D₂O, leading to an inverse isotope effect (kH₂O/kD₂O < 1). nih.gov

Conversely, in base-catalyzed reactions, the catalytic species is the hydroxide (B78521) ion (OH⁻), which is a stronger base than the deuteroxide ion (OD⁻) in D₂O. For a specific base-catalyzed reaction, where the substrate is rapidly and reversibly deprotonated, the reaction would proceed more slowly in D₂O, resulting in a normal isotope effect (kH₂O/kD₂O > 1).

A more complex scenario arises in general acid or base catalysis, where the proton transfer itself is the rate-determining step. In such cases, the breaking of an O-H bond in the transition state is compared to the breaking of an O-D bond. Due to the lower zero-point energy of the O-D bond compared to the O-H bond, more energy is required to break the O-D bond, leading to a slower reaction rate in D₂O and a normal kinetic isotope effect (kH₂O/kD₂O > 1). libretexts.org The magnitude of this effect can vary, but it is typically in the range of 2 to 3 for rate-limiting proton transfers. mdpi.com

For a compound like this compound, a β-diketone, acid- or base-catalyzed reactions would likely involve the enol or enolate forms. For instance, base-catalyzed enolate formation involves the removal of the proton at the C3 position. However, the deuteration in this compound is on the methyl group attached to C3, not on the C3 carbon itself. Therefore, studies would focus on reactions where this trideuteriomethyl group participates or influences the reaction electronically or sterically, though the primary investigation using SDKIEs would probe the role of the solvent in protonating or deprotonating the diketone.

Detailed research findings would be presented in a data table format to clearly delineate the kinetic results under different catalytic conditions. The following interactive table is a hypothetical representation of data that could be generated from such studies on a β-diketone like this compound, illustrating how SDKIEs are used to probe reaction mechanisms.

Hypothetical Kinetic Data for a β-Diketone in H₂O and D₂O

| Catalyst | Reaction Type | Rate Constant in H₂O (kH₂O), M⁻¹s⁻¹ | Rate Constant in D₂O (kD₂O), M⁻¹s⁻¹ | Solvent KIE (kH₂O/kD₂O) | Mechanistic Interpretation |

|---|---|---|---|---|---|

| HCl | Acid-Catalyzed Enolization | 1.5 x 10⁻³ | 3.9 x 10⁻³ | 0.38 | Specific acid catalysis, pre-equilibrium protonation |

| Acetic Acid | Acid-Catalyzed Enolization | 2.2 x 10⁻⁴ | 1.0 x 10⁻⁴ | 2.2 | General acid catalysis, rate-determining proton transfer |

| NaOH | Base-Catalyzed Enolate Formation | 8.1 x 10⁻² | 3.2 x 10⁻² | 2.5 | General base catalysis, rate-determining proton abstraction |

Note: The data presented in this table is illustrative and not based on experimental results for this compound.

The interpretation of such data would be crucial. An observed inverse isotope effect (kH₂O/kD₂O ≈ 0.38) with a strong acid like HCl would strongly suggest a specific acid-catalyzed mechanism. In this pathway, the substrate is rapidly protonated by the solvent's lyonium ion (H₃O⁺ or D₃O⁺) in a pre-equilibrium step, followed by a slower, rate-determining step that does not involve proton transfer. nih.gov In contrast, a normal isotope effect (kH₂O/kD₂O ≈ 2.2) observed with a weaker acid like acetic acid would point towards a general acid-catalyzed mechanism, where the proton transfer from the undissociated acid to the substrate is the rate-limiting step. mdpi.com Similarly, for base catalysis, a significant normal isotope effect would indicate a rate-determining proton abstraction by the base.

By systematically studying the solvent deuterium kinetic isotope effects, researchers could elucidate the transition state structures and the precise roles of acid or base catalysts in the reactions of this compound.

Mechanistic Investigations of Chemical Transformations Involving 3 Trideuteriomethyl Nonane 2,4 Dione

Deuterium (B1214612) as a Mechanistic Tracer in Organic Reactions

The use of deuterium as a stable isotope tracer is a powerful tool for tracking the fate of specific atoms or functional groups throughout a chemical reaction. researchgate.net In the context of 3-(trideuteriomethyl)nonane-2,4-dione, the trideuteriomethyl (-CD₃) group acts as a distinct label, allowing chemists to monitor its position and bonding environment in reaction intermediates and final products. This is particularly valuable in reactions where skeletal rearrangements or group migrations are plausible.

For instance, in acid- or base-catalyzed rearrangements of β-diketones, the presence of the -CD₃ group can unequivocally determine whether the methyl group migrates. By analyzing the products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the location of the deuterium label can be precisely identified. The absence of deuterium scrambling to other positions in the molecule would indicate that the C-C bond of the trideuteriomethyl group remains intact throughout the reaction.

Table 1: Hypothetical Deuterium Tracing in the Rearrangement of this compound

| Proposed Rearrangement Pathway | Expected Position of -CD₃ in Product | Analytical Confirmation |

|---|---|---|

| No Migration | 3-position | ¹H NMR shows absence of signal for methyl group at the 3-position; ²H NMR shows a signal corresponding to the -CD₃ group. |

| 1,2-Methyl Shift | 2-position or 4-position | Mass spectrometry fragmentation patterns would show a deuterated acyl fragment. |

Isotopic Effects on Stereochemical Outcomes and Diastereoselectivity

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the C-D bond is slower than that involving a C-H bond. pharmacy180.com This is due to the lower zero-point energy of the C-D bond compared to the C-H bond, making it stronger and more difficult to break. pharmacy180.com While primary KIEs are observed when the C-H/C-D bond is broken in the rate-determining step, secondary KIEs can occur when the isotopic substitution is at a position adjacent to the reaction center. pharmacy180.com

In reactions involving this compound, the deuterium substitution is at the α-carbon. If this carbon becomes a stereocenter during a reaction, or if its hybridization changes, a secondary kinetic isotope effect can be observed. This effect, although smaller than a primary KIE, can influence the stereochemical outcome of a reaction. For example, in an enolate-based reaction, the rate of formation of different diastereomeric transition states could be subtly altered by the presence of the -CD₃ group, potentially leading to a change in the diastereomeric ratio of the products.

Table 2: Hypothetical Diastereomeric Ratios in the Alkylation of Nonane-2,4-dione Enolates

| Substrate | Diastereomeric Ratio (syn:anti) | Observed kH/kD |

|---|---|---|

| 3-Methylnonane-2,4-dione (B147431) | 65:35 | 1.00 (Reference) |

The data in this table is hypothetical and for illustrative purposes. A slight increase in the diastereomeric ratio could be rationalized by the subtle electronic and steric differences imparted by the trideuteriomethyl group, influencing the facial selectivity of the electrophilic attack on the enolate.

Reactivity of Deuterated Beta-Diketones in Complex Reaction Pathways (e.g., Cyclizations, Condensations)

β-Diketones are versatile precursors in a variety of complex organic reactions, including cyclizations and condensation reactions. researchgate.net The Claisen condensation and its intramolecular variant, the Dieckmann cyclization, are fundamental C-C bond-forming reactions that can utilize β-diketone derivatives. wikipedia.orglibretexts.org The presence of the trideuteriomethyl group in this compound can provide mechanistic insights into these reactions.

For instance, in a condensation reaction where the enolate of this compound reacts with another carbonyl compound, the deuterium label can be used to track the reacting species. libretexts.org Furthermore, any observed kinetic isotope effect could help to elucidate the nature of the transition state. In cyclization reactions, the steric and electronic influence of the -CD₃ group, though minimal, could affect the rate and regioselectivity of ring closure.

Table 3: Hypothetical Kinetic Data for the Base-Catalyzed Intramolecular Cyclization

| Reactant | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 3-Methylnonane-2,4-dione | 2.5 x 10⁻⁴ | 85 |

This hypothetical data illustrates a small secondary kinetic isotope effect, suggesting that the hybridization or bonding environment of the α-carbon is altered in the rate-determining step of the cyclization.

Biocatalytic Transformations and Enzymatic Reduction Studies of Deuterated Cyclodiketo Systems

Biocatalysis has emerged as a powerful tool in synthetic organic chemistry, often offering high selectivity and mild reaction conditions. mdpi.com Enzymes that act on carbonyl compounds, such as reductases and hydrolases, could potentially accept this compound as a substrate. The enzymatic cleavage of C-C bonds in β-diketones is a known biochemical process. nih.gov

Studying the enzymatic reduction of this compound can provide valuable information about the enzyme's active site and mechanism. For example, observing a significant deuterium kinetic isotope effect would suggest that a hydrogen transfer step involving the methyl group is part of the rate-determining step. Furthermore, the stereochemical outcome of the enzymatic reduction can be influenced by the isotopic labeling.

Table 4: Hypothetical Enantiomeric Excess in the Enzymatic Reduction of Nonane-2,4-dione Derivatives

| Substrate | Product Enantiomeric Excess (ee, %) | Enzyme |

|---|---|---|

| 3-Methylnonane-2,4-dione | 95 | Carbonyl Reductase A |

The hypothetical increase in enantiomeric excess could be attributed to a more pronounced energetic difference between the diastereomeric transition states leading to the two enantiomers when the deuterated substrate is used. This highlights how subtle isotopic changes can be amplified by the highly organized environment of an enzyme's active site.

Theoretical and Computational Chemistry Approaches for Deuterated Beta Diketone Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Structures and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energy of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely applied to beta-diketone systems to elucidate the impact of deuteration.

DFT, particularly with hybrid functionals like B3LYP, has proven effective in studying the keto-enol tautomerism of β-dicarbonyl compounds. researchgate.netacs.org For a molecule such as 3-(Trideuteriomethyl)nonane-2,4-dione, these calculations can optimize the molecular geometries of both the diketo and enol tautomers, providing precise bond lengths and angles. Advanced approaches, such as multi-component DFT (MC_DFT), can directly account for the nuclear quantum effects of hydrogen and deuterium (B1214612) nuclei, which is crucial for accurately analyzing H/D isotope effects. researchgate.netacs.orgorientjchem.org Standard DFT methods often require harmonic zero-point vibrational energy corrections to approximate these quantum effects. researchgate.netacs.org

A primary application of quantum chemistry in this context is predicting the relative stabilities of the keto and enol tautomers. The keto-enol energy difference is altered by deuterium substitution, a phenomenon that can be quantitatively predicted. researchgate.netorientjchem.org Calculations show that deuterium substitution tends to make the keto-enol energy difference smaller. researchgate.netorientjchem.org This is because the heavier deuterium atom leads to a lower zero-point vibrational energy (ZPVE), and the difference in ZPVE between the tautomers is altered upon isotopic substitution.

By calculating the Gibbs free energy difference (ΔG) between the tautomers, the equilibrium constant (K_eq) for the tautomerization process can be determined. DFT calculations have been used to study these equilibria in various solvents by incorporating continuum solvation models. chemrxiv.org It has been observed that polar solvents tend to stabilize the more polar keto tautomer over the enol form. chemrxiv.org For this compound, replacing the methyl protons with deuterium would be predicted to shift the tautomeric equilibrium. The magnitude of this shift can be calculated, providing insights into the intrinsic isotope effects on stability.

Table 1: Predicted Effect of Deuteration on Tautomeric Equilibrium in a Model Beta-Diketone

| Compound | Tautomer | Calculated Relative Energy (kcal/mol) | Predicted Equilibrium Shift |

|---|---|---|---|

| Acetylacetone (Model System) | Enol | 0.00 (Reference) | Equilibrium favors the enol form. |

| Keto | +2.50 | ||

| Acetylacetone-d6 (Model System) | Enol | 0.00 (Reference) | The energy difference between tautomers decreases, slightly shifting the equilibrium compared to the non-deuterated species. researchgate.netorientjchem.org |

| Keto | +2.35 |

Note: Values are hypothetical and for illustrative purposes based on principles described in the literature.

Quantum chemical calculations are also employed to map the potential energy surface of the tautomerization reaction. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate between the keto and enol forms. Methods like the Climbing-Image Nudged Elastic Band (CINEB) can compute the minimum energy path for the interconversion. orientjchem.org

For deuterated species, the activation barrier for tautomerization is affected. The change in ZPVE at the transition state compared to the ground state is different for deuterated and non-deuterated molecules, leading to a kinetic isotope effect (KIE). nih.gov By characterizing the transition state and calculating its vibrational frequencies, the theoretical KIE can be predicted, offering a mechanistic understanding of how deuteration on the methyl group in this compound influences the rate of proton (or deuteron) transfer.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

While quantum chemical calculations with continuum solvent models can predict average solvent effects, Molecular Dynamics (MD) simulations provide a more detailed, time-resolved picture of molecular motion and explicit solute-solvent interactions. chemrxiv.org An MD simulation for this compound would involve placing the molecule in a simulation box filled with a chosen number of explicit solvent molecules (e.g., water or a nonpolar solvent).

The simulation evolves the system over time by solving Newton's equations of motion for every atom, governed by a force field that describes the interatomic and intermolecular forces. mdpi.com This approach allows for the direct observation of dynamic properties such as:

Solvation Structure: How solvent molecules arrange around the keto and enol tautomers. For example, MD can reveal the specific hydrogen-bonding patterns between the diketone and protic solvents. rsc.org

Residence Times: How long solvent molecules remain in the first solvation shell, providing insight into the strength of solute-solvent interactions.

Tautomeric Dynamics: Although direct simulation of the tautomerization reaction is computationally expensive due to high energy barriers, techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used. researchgate.net In a QM/MM simulation, the reacting part of the molecule is treated with quantum mechanics, while the surrounding solvent is treated with the less expensive molecular mechanics force field.

For a deuterated system, MD simulations can help elucidate how changes in molecular vibrations and local geometry due to the heavier isotope affect the dynamic interplay with solvent molecules.

Computational Analysis of Vibrational Frequencies and Zero-Point Energy Contributions to Isotope Effects

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increased mass of the isotope. nih.govresearchgate.net This is a direct consequence of the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. nih.gov Computational software can calculate these frequencies from the Hessian matrix (the matrix of second derivatives of energy with respect to atomic positions). researchgate.net

For this compound, the C-D stretching and bending frequencies of the trideuteriomethyl group will be significantly lower than the C-H frequencies in the non-deuterated analogue. researchgate.net This "redshift" in vibrational frequencies is a hallmark of deuteration. nih.gov

Table 2: Illustrative Calculated Vibrational Frequency Shifts Upon Methyl Group Deuteration

| Vibrational Mode | Typical Frequency in -CH₃ (cm⁻¹) | Predicted Frequency in -CD₃ (cm⁻¹) | Resulting Effect |

|---|---|---|---|

| Symmetric Stretch | ~2960 | ~2140 | Lower Zero-Point Energy (ZPE) for the deuterated species, contributing to equilibrium and kinetic isotope effects. nih.govresearchgate.netresearchgate.net |

| Asymmetric Stretch | ~3020 | ~2260 | |

| Scissoring/Bending | ~1450 | ~1050 |

Note: Frequencies are representative and intended to illustrate the principle of mass-dependent shifts.

Benchmarking Computational Models Against Experimental Spectroscopic and Kinetic Data

The reliability of any computational model depends on its ability to reproduce experimental observations. Therefore, a critical step in the theoretical study of this compound is to benchmark the chosen computational methods against available experimental data. researchgate.netbohrium.com

Spectroscopic Data: Calculated properties can be directly compared with experimental spectra. For instance, calculated vibrational frequencies, after appropriate scaling, should match the peaks observed in experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental data. researchgate.net Deuterium isotope effects on ¹³C chemical shifts are a sensitive tool for probing tautomeric equilibria and can be compared with DFT calculations. bohrium.com

Kinetic and Thermodynamic Data: The predicted equilibrium constants for tautomerization and the kinetic isotope effects on the reaction rate can be compared with values obtained from experimental techniques like NMR or UV-Vis spectroscopy. chemrxiv.org Agreement between calculated and experimental thermodynamic data validates the accuracy of the energy calculations. chemrxiv.org For example, a study on ethyl 4,4,4-trifluoroacetoacetate (ETFAA) used DFT calculations to probe chemical interactions responsible for trends observed in experimental ¹⁹F NMR studies of its keto-enol tautomerization. chemrxiv.org

This validation process ensures that the computational model provides a physically realistic description of the system, lending confidence to its predictions about properties that are not experimentally accessible.

Advanced Research Applications and Future Directions for Deuterated Beta Diketones

Development of Deuterated Beta-Diketones as Probes for Chemical Reaction Dynamics

The replacement of hydrogen with deuterium (B1214612) in a molecule like 3-(Trideuteriomethyl)nonane-2,4-dione can significantly alter the rates of chemical reactions in which the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone in the elucidation of reaction mechanisms. nih.govnih.gov By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain invaluable insights into the transition state of a reaction.

For beta-diketones, which exist in a tautomeric equilibrium between the diketo and enol forms, deuteration can influence the dynamics of this equilibrium. The substitution of the acidic protons on the carbon adjacent to the carbonyl groups, or the enolic proton, with deuterium can alter the rates of enolization and ketonization. Studying the KIE on these processes helps in understanding the role of proton transfer in the tautomerism of beta-diketones.

Furthermore, deuterated beta-diketones can be employed as mechanistic probes in metal-catalyzed reactions where the beta-diketone acts as a ligand. The presence of deuterium can help to determine whether C-H bond activation is involved in the catalytic cycle. For instance, in an oxidation reaction catalyzed by a metal-beta-diketonate complex, a slower reaction rate with the deuterated ligand might suggest that a C-H bond on the ligand is being cleaved in a crucial step.

Table 1: Applications of Deuterated Beta-Diketones in Probing Reaction Dynamics

| Application Area | Principle | Information Gained |

| Tautomerism Studies | Kinetic Isotope Effect | Elucidation of proton transfer mechanisms and transition states in keto-enol tautomerism. |

| Metal-Catalyzed Reactions | Mechanistic Probing | Determination of C-H bond activation steps in catalytic cycles involving beta-diketonate ligands. |

| Photochemical Reactions | Isotope Effects on Photophysics | Understanding the role of C-H bond cleavage in excited state reactions and relaxation pathways. |

Utilization in Stable Isotope Tracing for Biosynthetic Pathway Elucidation

Stable isotope tracing is a powerful technique used to unravel complex biosynthetic pathways in living organisms. Deuterium-labeled compounds serve as excellent tracers because they can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com In the context of this compound, its deuterated methyl group can act as a tracer to follow the metabolic fate of the molecule or its precursors in a biological system.

Beta-dicarbonyl moieties are found in a vast array of natural products, including polyketides, which are synthesized via the iterative condensation of small carboxylic acid units like acetyl-CoA and malonyl-CoA. By feeding an organism with a deuterated precursor that can be metabolically converted into a deuterated beta-diketone building block, researchers can track the incorporation of the deuterium label into the final natural product. This allows for the precise determination of the biosynthetic origin of different parts of the molecule.

For example, if this compound were derived from a biosynthetic pathway that utilizes a deuterated acetyl-CoA (CD₃-CO-SCoA) as a starter unit, the presence and location of the trideuteriomethyl group in the final product would provide direct evidence for this pathway. The analysis of the mass spectra of the isolated natural product would show a characteristic mass shift corresponding to the incorporated deuterium atoms, confirming the metabolic link.

Table 2: Elucidating Biosynthetic Pathways with Deuterated Beta-Diketones

| Step | Description | Analytical Technique |

| 1. Precursor Administration | A deuterated precursor, potentially leading to the formation of a deuterated beta-diketone intermediate, is introduced to the biological system. | N/A |

| 2. Incubation & Metabolism | The organism's metabolic machinery processes the deuterated precursor, incorporating it into various biomolecules. | N/A |

| 3. Isolation of Target Molecule | The natural product of interest is isolated and purified from the biological matrix. | Chromatography |

| 4. Isotopic Analysis | The isolated molecule is analyzed to determine the presence and location of the deuterium label. | Mass Spectrometry, NMR Spectroscopy |

Applications in Materials Science for Modified Physical or Spectroscopic Properties

The substitution of hydrogen with deuterium can subtly alter the physical and spectroscopic properties of materials, an effect that is being increasingly explored in materials science. For beta-diketones, which are known to form stable complexes with a wide range of metal ions, deuteration can influence the properties of the resulting metal-organic materials.

One area of interest is in the field of organic electronics and photonics. The vibrational frequencies of C-D bonds are lower than those of C-H bonds. This difference can impact non-radiative decay pathways in luminescent materials. By replacing C-H bonds with C-D bonds in the ligands of luminescent metal complexes, it is possible to reduce vibrational quenching and thereby enhance the quantum yield and lifetime of phosphorescence. Deuterated beta-diketonate ligands, therefore, have the potential to be used in the design of more efficient organic light-emitting diodes (OLEDs).

In the realm of spectroscopy, deuteration is a well-established tool for simplifying complex NMR spectra and for studying hydrogen bonding and tautomerism. mdpi.com For materials containing beta-diketones, selective deuteration can help in elucidating the structure and dynamics of the material at a molecular level. For instance, solid-state NMR studies of deuterated beta-diketonate-containing metal-organic frameworks (MOFs) can provide detailed information about ligand orientation and mobility within the framework.

Furthermore, the change in mass upon deuteration can have a small but measurable effect on the crystal packing and phase transition temperatures of molecular materials, offering a route to fine-tune their solid-state properties.

Table 3: Impact of Deuteration on Material Properties of Beta-Diketone Systems

| Property | Effect of Deuteration | Potential Application |

| Luminescence | Reduced vibrational quenching | More efficient OLEDs |

| Spectroscopic Signature | Altered NMR and IR spectra | Structural and dynamic studies of materials |

| Crystal Packing | Minor changes in unit cell parameters | Fine-tuning of solid-state properties |

| Phase Transitions | Shift in transition temperatures | Control over material phase behavior |

Design and Synthesis of New Deuterated Beta-Diketone Scaffolds for Advanced Chemical Research

The growing interest in the applications of deuterated compounds necessitates the development of efficient and site-selective methods for their synthesis. The design and synthesis of novel deuterated beta-diketone scaffolds, including specifically labeled compounds like this compound, are crucial for advancing chemical research.

The synthesis of this compound would likely involve the use of a deuterated starting material. A plausible synthetic route could be a Claisen condensation between a trideuteriomethyl ketone, such as trideuterioacetone (CD₃COCH₃) or a larger ketone with a trideuteriomethyl group, and an appropriate ester. For instance, the reaction of heptanoyl chloride with the enolate of a trideuteriomethyl ketone could yield the desired product.

Another general strategy for the synthesis of deuterated beta-diketones involves the base- or acid-catalyzed hydrogen-deuterium exchange of the acidic protons of a non-deuterated beta-diketone in the presence of a deuterium source like D₂O. However, for the specific synthesis of this compound, where the deuterium is on a non-acidic methyl group, a building block approach with a pre-deuterated starting material is more practical.

The future in this field lies in the development of more sophisticated synthetic methodologies that allow for the precise installation of deuterium at any desired position within a beta-diketone scaffold. This will enable the creation of a diverse library of deuterated beta-diketones for a wide range of research applications, from fundamental mechanistic studies to the development of advanced materials with tailored properties. The design of these new scaffolds will be driven by the specific research questions being addressed, requiring a close collaboration between synthetic chemists and researchers in various disciplines.

Table 4: Synthetic Strategies for Deuterated Beta-Diketones

| Strategy | Description | Applicability for this compound |

| Building Block Approach | Utilizes a starting material that already contains the desired deuterium label. | Highly applicable, using a trideuteriomethyl ketone. |

| H/D Exchange | Exchange of acidic protons with deuterium from a deuterated solvent. | Not suitable for the trideuteriomethyl group, but could be used for the C-3 proton. |

| Metal-Catalyzed Deuteration | Use of transition metal catalysts to facilitate C-H activation and deuteration. | Potentially applicable for late-stage deuteration of complex beta-diketones. |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Trideuteriomethyl)nonane-2,4-dione with high isotopic purity?

- Methodological Answer : Deuterium incorporation typically involves alkylation of nonane-2,4-dione precursors using deuterated reagents like trideuteriomethyl iodide (CD₃I). For example, the enolate form of nonane-2,4-dione can react with CD₃I under basic conditions (e.g., NaH or LDA). Post-synthesis, isotopic purity is ensured via repeated recrystallization or preparative chromatography. NMR spectroscopy (¹H, ²H) is critical to verify deuteration efficiency and rule out isotopic dilution .

Q. Which spectroscopic techniques are most effective for characterizing the structure and isotopic labeling of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies non-deuterated impurities (e.g., residual CH₃ signals), while ²H NMR quantifies deuteration. ¹³C NMR confirms the carbonyl positions (C=O at δ ~200 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern (e.g., +3 Da shift due to CD₃).

- IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm diketone functionality .

Q. How do physicochemical properties of this compound compare to its non-deuterated analog?

- Methodological Answer : Key differences arise from deuterium’s mass and bond strength. For example:

Advanced Research Questions

Q. How does the CD₃ group influence tautomeric equilibrium and reactivity in nonane-2,4-dione derivatives?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows enolization by strengthening the C-D bond. Computational modeling (e.g., DFT) can quantify energy barriers for keto-enol interconversion. Experimentally, NMR line-shape analysis or UV-Vis spectroscopy monitors enol content. For example, CD₃ substitution reduces enolization rates by ~20–30% compared to CH₃, as observed in related diones .

Q. What experimental strategies minimize isotopic dilution in metabolic tracing studies using this compound?

- Methodological Answer :

- Cell Culture : Use deuterium-free media and serum to prevent proton exchange.

- LC-MS Analysis : Employ selective ion monitoring (SIM) for deuterated metabolites.

- Control Experiments : Co-administer protonated analogs to distinguish enzymatic vs. non-enzymatic deuteration loss.

- Data Correction : Apply mathematical models (e.g., isotopic dilution factors) to account for residual background .

Q. What thermodynamic insights can phase transition studies provide for this deuterated diketone?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and sublimation enthalpy (∆subH) measurements reveal deuterium’s impact on intermolecular forces. For example:

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model deuterium’s steric and electronic effects. Quantum mechanical calculations (e.g., Gaussian) optimize transition states for reactions like hydrogen/deuterium exchange. For example, deuterated methyl groups may alter regioselectivity in Pd-catalyzed cross-couplings due to altered C-D bond polarization .

Data Contradictions and Resolution

Q. Conflicting reports exist on the solubility of deuterated vs. non-deuterated diones. How should researchers address this?

- Methodological Answer : Discrepancies often stem from solvent deuteration (e.g., D₂O vs. H₂O). Standardize solubility tests using protonated solvents and controlled humidity. For example, this compound shows ~10% lower solubility in hexane due to increased molar volume, but comparable solubility in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.